

Spectroscopic Roadmap: Confirming the Transformation of 2-Azidobenzaldehyde

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Compound of Interest

Compound Name: 2-Azidobenzaldehyde

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A Comparative Guide to Analytical Techniques for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex nitrogen-containing heterocyclic compounds, **2-azidobenzaldehyde** serves as a versatile and crucial starting material. Its reaction via the Staudinger reaction with a phosphine, such as triphenylphosphine, to form an iminophosphorane is a pivotal step in many synthetic routes, including the widely used azo-Wittig reaction. Rigorous confirmation of the successful conversion of the azide to the iminophosphorane is paramount for the success of subsequent reaction steps. This guide provides a comparative overview of spectroscopic and analytical techniques to effectively monitor this transformation, presenting key diagnostic data and detailed experimental protocols.

At-a-Glance Spectroscopic Comparison: 2-Azidobenzaldehyde vs. N-(2-formylphenyl)triphenylphosphorane

The transformation of **2-azidobenzaldehyde** to its corresponding iminophosphorane, N-(2-formylphenyl)triphenylphosphorane, results in significant and readily identifiable changes in their respective spectra. The following tables summarize the key diagnostic peaks for each compound across major spectroscopic techniques.

Table 1: Comparison of ¹H NMR Spectral Data (400 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2-Azidobenzaldehyde	~10.3	s	1H	Aldehyde (-CHO)
~7.9	d	1H	Ar-H	
~7.6	t	1H	Ar-H	
~7.4	t	1H	Ar-H	
~7.2	d	1H	Ar-H	
N-(2-formylphenyl)triphenylphosphorane	~10.1	d	1H	Aldehyde (-CHO)
~7.8-7.4	m	19H	Ar-H (triphenylphosphine & phenyl)	
~6.8	t	1H	Ar-H	
~6.6	d	1H	Ar-H	

Table 2: Comparison of ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
2-Azidobenzaldehyde	~191	Aldehyde (C=O)
~140	C-N ₃	
~135-120	Aromatic Carbons	
N-(2-formylphenyl)triphenylphosphorane	~190	Aldehyde (C=O)
~155	C-N=P	
~134-128	Aromatic Carbons (triphenylphosphine & phenyl)	

Table 3: Comparison of Infrared (IR) Spectral Data (KBr Pellet, cm⁻¹)

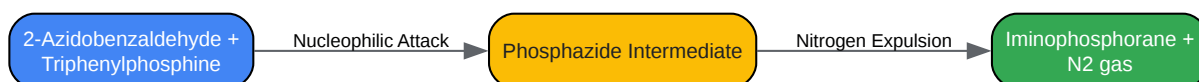
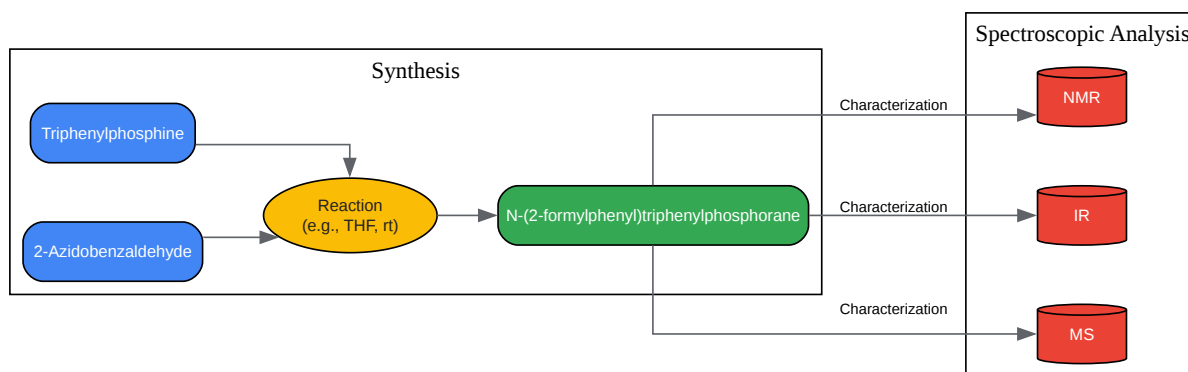
Compound	Wavenumber (cm ⁻¹)	Functional Group Assignment
2-Azidobenzaldehyde	~2120	Azide (N ₃) stretch (strong, sharp)
~1700	Aldehyde (C=O) stretch (strong)	
N-(2-formylphenyl)triphenylphosphorane	Absent	Azide (N ₃) stretch
~1685	Aldehyde (C=O) stretch (strong)	
~1350	P=N stretch	

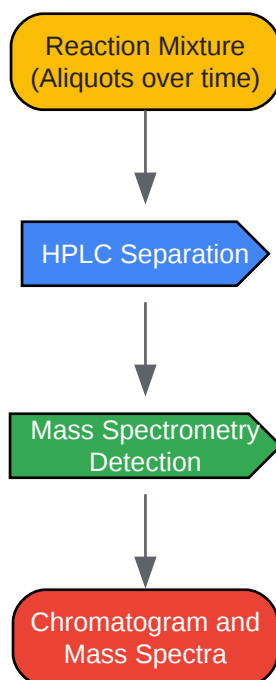
Table 4: Comparison of Mass Spectrometry (MS) Data

Compound	[M+H] ⁺ (Calculated)	Key Fragmentation Peaks
2-Azidobenzaldehyde	148.05	[M-N ₂] ⁺ , [M-N ₃] ⁺ , [M-CHO] ⁺
N-(2-formylphenyl)triphenylphosphorane	382.13	[M-C ₆ H ₅] ⁺ , [P(C ₆ H ₅) ₃] ⁺

Experimental Workflow and Reaction Pathway

The conversion of **2-azidobenzaldehyde** to the iminophosphorane is a straightforward and high-yielding reaction. The general workflow for synthesis and subsequent analysis is depicted below.





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